Basic Yellow 5

Vue d'ensemble

Description

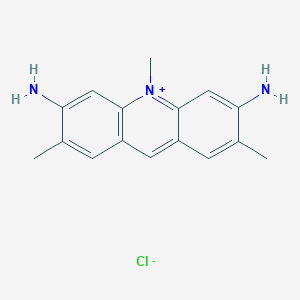

3,6-Diamino-2,7,10-trimethylacridinium chloride is a chemical compound with the molecular formula C16H18ClN3 and a molecular weight of 287.79 g/mol . It is known for its vibrant color and is often used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2,7,10-trimethylacridinium chloride typically involves the reaction of acridine derivatives with methylating agents. One common method includes the use of formaldehyde and 2,4-diaminotoluene as starting materials . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3,6-Diamino-2,7,10-trimethylacridinium chloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices .

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Diamino-2,7,10-trimethylacridinium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Chemical Composition and Properties

Basic Yellow 5 is a water-soluble dye characterized by its chemical structure:

- Chemical Name : Trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

- Molecular Formula : C₁₄H₉N₄Na₃O₉S₂

This dye is known for its stability and ability to produce bright yellow hues in various products.

Food Industry

This compound is extensively used in the food industry to color a variety of products, including:

- Beverages : Yellow sodas and flavored drinks

- Confectionery : Candies, pastries, and gelatin desserts

- Processed Foods : Snack foods and sauces

Regulatory Status

The FDA has approved this compound for use in food products, although it is subject to specific regulations regarding acceptable daily intake (ADI). Studies have indicated potential behavioral effects in children linked to synthetic food dyes, including hyperactivity .

Pharmaceuticals and Dietary Supplements

This compound is also utilized in the pharmaceutical industry to color medications and dietary supplements. Its role includes:

- Tablets and Capsules : Enhancing the visual appeal and aiding in product identification.

- Liquid Medications : Providing consistent coloration for syrups and solutions.

Cosmetics and Personal Care Products

In cosmetics, this compound is found in various products such as:

- Makeup : Lipsticks, foundations, and eyeshadows

- Personal Care Items : Shampoos, conditioners, and lotions

These applications leverage the dye's ability to impart a bright yellow hue while maintaining safety standards established by regulatory agencies.

Industrial Applications

Beyond consumer products, this compound has industrial uses:

- Textiles : Dyeing fabrics like silks and wools

- Pesticides : Coloring agents in agricultural chemicals

- Sanitizing Solutions : Used in cleaning products for food processing equipment

Innovative Research Applications

Recent studies have explored novel applications of this compound in scientific research. Notably, researchers have combined this dye with biological tissues to create transparent living models for enhanced imaging techniques. This method allows for better visualization of internal structures without invasive procedures .

Case Study: Transparent Skin Technology

A study conducted at UT Dallas demonstrated that when combined with skin tissue, this compound could render the tissue transparent. This breakthrough could revolutionize optical imaging techniques in biomedical research by enabling detailed observation of live tissues .

Health Implications

While this compound has numerous applications, concerns about its health effects persist. Research has indicated potential links between synthetic dyes and adverse health outcomes, including:

- Hyperactivity in Children : Some studies suggest that consumption of artificial dyes may contribute to behavioral issues .

- DNA Damage : Investigations into its effects on human white blood cells have shown that exposure can lead to DNA mutations over time .

| Application Area | Specific Uses | Health Considerations |

|---|---|---|

| Food Industry | Beverages, candies, processed foods | Potential links to hyperactivity |

| Pharmaceuticals | Coloring tablets and liquid medications | Safety regulated by FDA |

| Cosmetics | Makeup products | Subject to cosmetic safety regulations |

| Industrial | Textiles, pesticides | Generally considered safe under regulated use |

| Research | Optical imaging techniques | Innovative uses with biocompatibility |

Mécanisme D'action

The mechanism of action of 3,6-Diamino-2,7,10-trimethylacridinium chloride involves its interaction with molecular targets such as nucleic acids and proteins. The compound can intercalate between DNA bases, affecting the structure and function of the DNA molecule. This interaction can lead to changes in gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acridine Orange: Another acridine derivative used as a dye and in biological staining.

Proflavine: A compound with similar intercalating properties used in microbiology.

Ethidium Bromide: Commonly used in molecular biology for staining nucleic acids.

Uniqueness

3,6-Diamino-2,7,10-trimethylacridinium chloride is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant color and ability to intercalate with DNA. These characteristics make it particularly useful in applications where precise staining and molecular interactions are required .

Activité Biologique

Basic Yellow 5, commonly known as Tartrazine or Yellow No. 5, is a synthetic food dye widely used in various consumer products, including foods, beverages, medications, and cosmetics. Despite its prevalent use, concerns regarding its biological activity and potential health effects have prompted extensive research. This article explores the biological activity of this compound, focusing on its toxicity, behavioral impacts, and potential carcinogenicity.

Chemical Composition and Uses

This compound is a lemon yellow azo dye derived from petroleum products. Its applications include:

- Food and Beverages : Commonly found in soft drinks, candies, and processed foods.

- Pharmaceuticals : Used to color tablets and syrups.

- Cosmetics : Incorporated in hair dyes and skincare products.

- Industrial Applications : Utilized in textiles and paper production.

In Vivo Studies

Research has indicated that this compound exhibits various toxicological effects in animal models. A notable study involved administering Tartrazine to Sprague-Dawley rats to assess its absorption and distribution in tissues. The results showed significant radioactivity in organs such as the liver, kidneys, and spleen after exposure, suggesting systemic absorption and potential toxicity ( ).

Table 1 summarizes key findings from in vivo studies on Tartrazine:

In Vitro Studies

In vitro studies have also provided insights into the biological activity of this compound. Research conducted on human white blood cells revealed that exposure to varying concentrations of Tartrazine resulted in DNA damage. Cells exposed to higher concentrations exhibited mutations that could lead to tumorigenesis ( ).

Behavioral Impacts

Several studies have explored the link between synthetic food dyes like Tartrazine and behavioral changes, particularly in children. A meta-analysis indicated a correlation between the ingestion of artificial colorants and increased hyperactivity levels ( ). Notably, Rowe and Rowe's study demonstrated a dose-response relationship between Tartrazine consumption and behavioral deterioration in children ( ).

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of concern. Some studies suggest that it may contain benzidine, a known carcinogen linked to increased cancer risk ( ). Animal studies have shown that prolonged exposure to Tartrazine can induce breast cancer in rats ( ).

Table 2 highlights the findings related to the carcinogenicity of Tartrazine:

| Study Reference | Animal Model | Duration of Exposure | Cancer Type Induced |

|---|---|---|---|

| Rats | Long-term | Breast cancer | |

| Human Cells | Short-term | DNA damage leading to mutations |

Regulatory Status

Regulatory agencies such as the FDA have established acceptable daily intake (ADI) levels for Tartrazine based on available toxicological data. However, ongoing debates regarding its safety continue to influence public perception and regulatory scrutiny ( ).

Propriétés

IUPAC Name |

2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAOOVVYDLASGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)[N+](=C2C=C1N)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347583 | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-73-2, 40451-58-9, 12768-83-1 | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Yellow 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurophosphine G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-2,7,10-trimethylacridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC YELLOW 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BP340B4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.